molecular formula C7H4Cl2O5S B13974923 5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid CAS No. 62547-34-6

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid

Cat. No.: B13974923
CAS No.: 62547-34-6
M. Wt: 271.07 g/mol
InChI Key: YWIHTDPSNSTHIP-UHFFFAOYSA-N
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Description

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4Cl2O4S It is a derivative of benzoic acid, characterized by the presence of both chloro and chlorosulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves the chlorination of 2-hydroxybenzoic acid derivativesThe reaction is carried out at controlled temperatures, usually between 20°C to 50°C, to ensure the selective formation of the desired chlorosulfonyl group .

Industrial Production Methods

Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves the continuous introduction of chlorine gas into a reaction vessel containing the precursor compound and catalyst. The reaction mixture is then quenched with ice water to precipitate the product, which is subsequently purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chloro group with a hydroxyl group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the chlorosulfonyl group to a sulfonyl group.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloro and chlorosulfonyl groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity and functional properties. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

CAS No.

62547-34-6

Molecular Formula

C7H4Cl2O5S

Molecular Weight

271.07 g/mol

IUPAC Name

5-chloro-3-chlorosulfonyl-2-hydroxybenzoic acid

InChI

InChI=1S/C7H4Cl2O5S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2,10H,(H,11,12)

InChI Key

YWIHTDPSNSTHIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)S(=O)(=O)Cl)Cl

Origin of Product

United States

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